2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the piperazine ring.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving appropriate precursors, such as amidines and β-diketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Research: It is used in studies involving neurotransmitter modulation and receptor binding, particularly in the context of adrenergic and cholinergic systems.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain.
Receptor Binding: It binds to adrenergic and cholinergic receptors, modulating neurotransmitter activity and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of an ethoxyphenyl group.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Contains a benzo[d]imidazole ring instead of a pyrimidine ring.
Uniqueness
2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to the presence of the ethoxyphenyl group, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-22-16-6-4-15(5-7-16)14-20-10-12-21(13-11-20)17-18-8-3-9-19-17/h3-9H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQCAJNDGCMOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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